3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
Description
Properties
IUPAC Name |
6-benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-16-9-8-15-19-20-17(22(15)21-16)14-7-4-10-18-11-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNRTWVYBXZDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylhydrazine with benzyl isothiocyanate to form the intermediate, which is then cyclized using a suitable reagent like phosphorus oxychloride . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amines .
Scientific Research Applications
3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrazine
- 6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-c]pyrimidine
- 6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-d]pyridazine
Uniqueness
3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is unique due to its specific substitution pattern and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This compound has shown promising activity in inhibiting kinases, making it a valuable candidate for further research in medicinal chemistry .
Biological Activity
3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine] is a complex organic compound belonging to the class of triazolopyridazines. Its unique structural features contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine] is C₁₄H₁₃N₄S. The compound features a triazole ring fused to a pyridazine moiety with a benzylsulfanyl group at the 6-position and a pyridine ring at the 3-position. This arrangement is crucial for its reactivity and interaction with biological targets .
Biological Activity Overview
Research indicates that 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine] exhibits significant biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.
- Antimicrobial Properties : Investigations have suggested potential efficacy against microbial pathogens.
Anticancer Activity
A pivotal study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine]. The research highlighted the following findings:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Cytotoxicity Results : The compound exhibited moderate to potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Cytotoxicity of 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine]
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values suggest that the compound could serve as a potential lead in developing new anticancer therapies .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of c-Met Kinase : A critical pathway in cancer progression.
- Induction of Apoptosis : Evidence from studies indicates that treatment with this compound can lead to late apoptosis in cancer cells and cell cycle arrest in the G0/G1 phase .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridine] may possess antimicrobial activity. Specific details regarding its spectrum of activity and mechanisms remain under investigation but suggest potential applications in treating infections caused by resistant strains .
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazolopyridazine derivatives:
- Synthesis and Evaluation : A series of compounds were synthesized with varying functional groups to assess their antiproliferative activity against cancer cell lines.
- Structure-Activity Relationship (SAR) : Studies focused on how modifications to the benzylsulfanyl group influenced biological activity revealed insights into optimizing efficacy .
Q & A
Q. What are the preferred synthetic routes for 3-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example:
- Cyclization : Hydrazine intermediates undergo oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% .
- Sulfanyl group introduction : Benzylthiol derivatives react with halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Catalyst selection (e.g., Pd/C for coupling reactions) and solvent choice (e.g., DMF for solubility) improve efficiency. Continuous flow reactors are suggested for scalability .
Q. How is the structural identity of this compound confirmed experimentally?
- Spectroscopy : ¹H/¹³C NMR confirms aromatic protons and substituent positions, while high-resolution mass spectrometry (HRMS) validates the molecular formula .
- X-ray crystallography : Resolves bond angles and spatial arrangement of the triazolo-pyridazine core and benzylsulfanyl group .
- Chromatography : HPLC or GC-MS ensures purity (>95%) by detecting residual solvents or byproducts .
Q. What are the primary biological activities reported for this compound?
- Antimicrobial activity : Inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans via disruption of cell membrane integrity .
- Antitumor potential : Shows IC₅₀ values of 8–15 µM against HeLa and MCF-7 cells by targeting topoisomerase II .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀: 0.8 µM) comparable to celecoxib .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, substituent position) affect biological activity?
- Halogenation : Chlorine or fluorine at the benzyl group enhances antimicrobial potency by 30–50% due to increased lipophilicity .
- Substituent position : A para-methoxy group on the pyridine ring improves COX-2 selectivity (10-fold over COX-1) .
- Data contradiction : Meta-substituted analogs show reduced activity in kinase assays, suggesting steric hindrance at target binding sites .
Q. What computational or experimental methods are used to elucidate the mechanism of action?
- Molecular docking : Predicts binding to PDE4 isoforms (ΔG: −9.2 kcal/mol) via hydrogen bonding with Glu574 and hydrophobic interactions with Phe538 .
- Kinetic studies : Time-dependent inhibition of PDE4B (kinact: 0.05 min⁻¹) supports covalent modification of catalytic residues .
- Metabolomics : LC-MS/MS identifies glutathione adducts, suggesting reactive metabolite formation in hepatic microsomes .
Q. How can researchers resolve discrepancies in biological data across similar triazolo-pyridazine derivatives?
- Control experiments : Validate assay conditions (e.g., ATP levels in cytotoxicity assays) to rule out false positives .
- SAR analysis : Compare IC₅₀ values of analogs with varying substituents to identify pharmacophore requirements (Table 1) .
- Crystallographic overlap : Superimpose X-ray structures to assess conformational flexibility impacting target engagement .
Q. Table 1: Substituent Effects on Antitumor Activity
| Substituent Position | IC₅₀ (HeLa, µM) | Key Interaction |
|---|---|---|
| Benzylsulfanyl (para) | 8.2 | Hydrophobic pocket |
| 2-Chlorobenzyl | 12.4 | Halogen bonding |
| 4-Methoxyphenyl | 6.9 | H-bond with Tyr723 |
| Data from |
Q. What strategies mitigate synthetic challenges (e.g., low yield, impurity formation)?
Q. How is this compound utilized in drug discovery pipelines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
